Gestodene-3-methoxy Dienol Ether
Description
Gestodene-3-methoxy Dienol Ether is a steroidal dienol ether derivative characterized by a methoxy (-OCH₃) substituent at the 3-position of its core structure. Dienol ethers, in general, are critical in enantioselective coupling reactions and serve as precursors for bioactive molecules. For instance, silyl-protected dienol ethers (e.g., TBS, TIPS) are employed in nickel-catalyzed couplings to synthesize aminoalcohol derivatives with high regio- and stereoselectivity . The methoxy group in this compound likely modulates steric and electronic properties, influencing reactivity and downstream applications.
Properties
Molecular Formula |
C₂₂H₂₈O₂ |
|---|---|
Molecular Weight |
324.46 |
Synonyms |
(17α)-13-ethyl-3-methoxy-18,19-Dinorpregna-3,5,15-trien-20-yn-17-ol; (8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,13,14,17-decahydro-1H-cyclopenta[a]phenanthren-17-ol |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Regioselectivity
The nature of the O-substituent on dienol ethers profoundly impacts reaction outcomes. Evidence from nickel-catalyzed couplings demonstrates:
| Substituent | Yield (%) | Regioisomer Ratio (Desired:Undesired) | Reference |
|---|---|---|---|
| TBS | 75 | 7.6:1 | |
| TES | Higher* | Improved vs. TBS | |
| TIPS | High | 420:1 (single isomer) | |
| Methoxy | N/A | Not reported | — |
Bulkier substituents like TIPS (triisopropylsilyl) suppress undesired regioisomers by sterically hindering alternative reaction pathways. The methoxy group in Gestodene-3-methoxy Dienol Ether, being smaller and less bulky, may offer intermediate steric effects compared to silyl groups. However, its electron-donating nature could enhance nucleophilicity at the dienol ether moiety, favoring specific electrophilic additions or cyclizations.
Analytical Performance in Detection and Quantification
Derivatization with trimethylsilyl (TMS) groups in 15-ketosterol dienol ethers improves gas chromatography-mass spectrometry (GC-MS) performance by reducing artifacts, enhancing resolution, and simplifying fragmentation patterns . Key comparisons include:
- TMS Dienol Ethers: Produce dominant fragments via loss of trimethylsilanol (TMSOH) and methyl groups, enabling sensitive detection .
- Methoxy Dienol Ethers: Likely exhibit distinct fragmentation pathways (e.g., methoxy group loss as CH₃O•), which may complicate spectra but provide unique diagnostic ions.
Methoxy groups may also influence polarity and retention times in chromatographic systems compared to non-polar silyl ethers.
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